N-Me-Phe-OMe HCl
Description
Contextualization within Amino Acid Derivatives and Peptidomimetics Research
N-Me-Phe-OMe HCl belongs to the class of N-alkylated-α-amino acids, which are prevalent in nature. uminho.pt The introduction of an N-methyl group is a key strategy in the field of peptidomimetics, which aims to design and synthesize molecules that mimic the structure and function of natural peptides. uminho.ptnsf.gov This modification can obstruct the hydrolysis of peptide bonds by proteases, a common issue that limits the therapeutic potential of natural peptides. uminho.pt
The N-methylation of the backbone amide protons has become a versatile tool for the chemical modification of cyclic peptides. researchgate.net By altering the peptide backbone, N-methylation can influence the molecule's conformation and biological activity. This strategy has been successfully employed to enhance the protease resistance of peptides. researchgate.net
Significance as a Building Block in Complex Molecular Architectures
This compound serves as a crucial building block in the synthesis of a variety of complex and biologically active molecules. chemimpex.com Its structure is incorporated into larger frameworks to create novel compounds with specific therapeutic properties. For instance, it has been utilized in the synthesis of 1,4-benzodiazepine-2,5-diones. vwr.comcymitquimica.com
Furthermore, this compound is a key component in the synthesis of larger peptide chains. Researchers have used this compound in the solution-phase synthesis of peptides and in the creation of more complex structures like cordyheptapeptide B, a natural phenylalanine-rich cyclic peptide. chemicalbook.comresearchgate.net In these syntheses, the N-methylated phenylalanine unit is often a critical element for achieving the desired biological activity and stability. For example, in the total synthesis of cordyheptapeptide A, dipeptide units were prepared by coupling Boc-amino acids with amino acid methyl ester hydrochlorides, including d-N(Me)Phe-OMe·HCl. mdpi.com Similarly, the synthesis of an N-methylated analog of a proline-rich cyclic tetrapeptide involved the coupling of Boc-L-Pro-OH with L-N-(Me)Phe-OMe. nih.gov
Historical Perspective of N-Methylated Amino Acids in Chemical and Biological Sciences
The study of protein methylation has a rich history, with the first papers on the topic appearing in the 1960s. nih.gov By the early 1980s, it was established that specific amino acids like lysine, arginine, and histidine could be post-translationally methylated by enzymes. nih.gov However, the full biological significance of these modifications remained largely unknown for some time. nih.gov
The advent of modern molecular biology techniques in the mid-1990s led to a surge of interest in protein methylation. nih.gov It is now understood that protein methylation plays a crucial role in a wide array of biological functions, including the regulation of genes and signal transduction. nih.gov
N-methylation of the peptide backbone has been recognized as a valuable strategy to modulate the biological functions of peptides. nih.gov This modification can enhance properties such as cell permeability and resistance to degradation by proteases. nsf.gov The incorporation of N-methylated amino acids is a well-established method for improving the stability of peptides against enzymatic degradation. mdpi.comnih.gov Research has shown that even single or double substitutions with N-methylated amino acids can favorably enhance the enzymatic stability of peptides. mdpi.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-(methylamino)-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFGLAQTUGRAAB-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718689 | |
| Record name | Methyl N-methyl-L-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19460-86-7 | |
| Record name | Methyl N-methyl-L-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving N Me Phe Ome Hcl
Advanced Synthetic Routes to N-Me-Phe-OMe HCl
Advanced synthetic strategies for this compound focus on achieving high yields and purity while controlling stereochemistry. These routes often begin with the commercially available L-phenylalanine or its methyl ester.
N-methylation of Phenylalanine Methyl Ester Hydrochloride
A key transformation in the synthesis is the methylation of the secondary amine of the phenylalanine backbone. This can be achieved through various methods, often after protecting the primary amino group.
A common and effective method for the N-methylation of the amino acid derivative involves the use of an alkyl halide, such as methyl iodide, in the presence of a strong base like sodium hydride (NaH). nih.govgoogle.comitmedicalteam.pl This reaction is typically performed on an N-protected precursor, such as Boc-L-phenylalanine methyl ester, to prevent undesired side reactions.
The synthesis generally proceeds by first protecting the amino group of L-phenylalanine methyl ester hydrochloride with a tert-butyloxycarbonyl (Boc) group. nih.gov The resulting Boc-L-Phe-OMe is then treated with sodium hydride, which acts as a base to deprotonate the N-H group, creating a more nucleophilic nitrogen anion. nih.govgoogle.com Subsequent addition of methyl iodide results in the displacement of iodide and the formation of the N-methylated product, Boc-L-N(Me)Phe-OMe. nih.govsemanticscholar.org The final step involves the removal of the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield N-Me-Phe-OMe. nih.gov
A study detailed the N-methylation of Boc-protected phenylalanine methyl ester by dissolving it in dimethylformamide (DMF) and adding sodium hydride at room temperature, followed by methyl iodide. itmedicalteam.pl Another procedure involves adding sodium hydride to a solution of the N-Boc protected amino acid in tetrahydrofuran (B95107) (THF) under cooling, followed by the addition of methyl iodide and heating. google.com
Table 1: N-methylation of Boc-L-phenylalanine methyl ester
| Starting Material | Reagents | Solvent | Conditions | Product | Ref |
|---|---|---|---|---|---|
| Boc-L-Phe-OMe | 1. Sodium Hydride (NaH)2. Methyl Iodide (MeI) | Tetrahydrofuran (THF) | 40°C, 24 hours | Boc-L-N(Me)Phe-OMe | google.com |
Besides the widely used NaH/MeI system, other reagents and conditions have been explored for N-methylation. One alternative involves using potassium tert-butoxide (KOtBu) as the base with methyl iodide in THF at low temperatures (-20 °C). google.com This method has been shown to effectively methylate Nα-Boc-L-phenylalanine. google.com
Other methylation agents, such as dimethyl sulfate, can also be employed in the presence of sodium hydride. semanticscholar.org The choice of solvent, base, and methylating agent can influence the reaction's yield and selectivity. For instance, using potassium hydride (KH) with methyl iodide in THF has been reported to improve yields compared to NaH/MeI in DMF for certain substrates. google.com
Utilizing Alkyl Halides and Bases (e.g., Methyl Iodide and Sodium Hydride)
Protection and Deprotection Strategies in Synthesis
The synthesis of this compound heavily relies on the use of protecting groups to ensure selective transformations. The amino and carboxyl groups of the parent phenylalanine molecule must be managed to direct the methylation to the desired nitrogen atom.
The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for the primary amine in the synthesis of N-methylated amino acids. nih.govorganic-chemistry.org The protection is typically achieved by reacting L-phenylalanine methyl ester hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govfishersci.co.uk
The reaction conditions for Boc protection are generally mild and flexible. fishersci.co.uk A common procedure involves dissolving the amino acid ester hydrochloride in a solvent like dichloromethane (B109758) (DCM) and adding a base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloride and free the amine. nih.gov Boc₂O is then added to the solution, which reacts with the primary amine to form the N-Boc protected carbamate (B1207046), Boc-L-Phe-OMe. nih.gov This protection strategy is crucial as it prevents the primary amine from reacting during the subsequent N-methylation step. google.com
The Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions. organic-chemistry.org The standard deprotection method involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent such as dichloromethane. nih.govfishersci.co.ukrsc.org This step regenerates the amino group, or in this case, yields the hydrochloride salt of the N-methylated amino ester.
Table 2: Boc-Protection and Deprotection of Phenylalanine Derivatives
| Step | Starting Material | Reagents | Solvent | Conditions | Product | Ref |
|---|---|---|---|---|---|---|
| Protection | L-Phe-OMe·HCl | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | Boc-L-Phe-OMe | nih.gov |
| Deprotection | Boc-L-N(Me)Phe-OMe | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | L-N(Me)Phe-OMe | nih.govrsc.org |
The synthesis often starts with L-phenylalanine, which requires the esterification of its carboxylic acid group. A standard method for preparing the methyl ester is the reaction of L-phenylalanine with methanol (B129727) in the presence of thionyl chloride (SOCl₂). rsc.org Thionyl chloride reacts with methanol to form methyl chloride and HCl in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino ester. rsc.org An alternative, milder method involves using trimethylchlorosilane (TMSCl) and methanol at room temperature. mdpi.com
While the methyl ester is a key part of the target molecule (this compound), the ester group can also function as a temporary protecting group for the carboxyl function. In peptide synthesis, for example, the methyl ester of a dipeptide unit may be removed through hydrolysis to allow for further chain elongation. nih.govsemanticscholar.org Alkaline hydrolysis, typically using a base like lithium hydroxide (B78521) (LiOH), is a common method to saponify the ester and yield the free carboxylic acid. nih.govsemanticscholar.org This transformation is essential when N-Me-Phe-OH is the desired building block rather than its methyl ester.
Boc-Protection of Amino Groups
This compound as a Key Intermediate in Peptide Synthesis
The incorporation of N-methylated amino acids into peptide chains is a significant strategy for modulating the biological activity, metabolic stability, and conformational properties of peptides. semanticscholar.org this compound serves as a crucial precursor for introducing the N-methylphenylalanine residue into peptide sequences.
Solution-Phase Peptide Synthesis Approaches
Solution-phase peptide synthesis (SPPS) remains a fundamental technique, particularly for the production of shorter peptides and for large-scale synthesis. mdpi.comrsc.org In this context, this compound is frequently employed as the amine component in coupling reactions.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids during peptide synthesis. semanticscholar.orgnih.gov The hydrochloride salt of N-Me-Phe-OMe is typically neutralized in situ to liberate the free secondary amine, which then reacts with the activated carboxyl group of a Boc-protected amino acid or peptide.
For instance, in the synthesis of an N-methylated analog of a natural tetracyclopeptide, Boc-L-Pro-OH was coupled with L-N-(Me)Phe-OMe, which was generated from its hydrochloride salt. semanticscholar.orgnih.gov Similarly, the synthesis of cordyheptapeptide B involved the coupling of a Boc-protected dipeptide, Boc-Leu-Ile-OH, with N(Me)Phe-OMe•HCl. researchgate.net These examples underscore the utility of this compound in the stepwise elongation of peptide chains. The general scheme for this coupling reaction is depicted below:
Boc-AA-OH + HCl·H-N(Me)Phe-OMe → Boc-AA-N(Me)Phe-OMe + H₂O + Salt
Where AA represents an amino acid residue.
Carbodiimides are a class of highly effective coupling reagents that facilitate amide bond formation by activating the carboxylic acid component. uni-kiel.dethieme-connect.de Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), and N,N'-diisopropylcarbodiimide (DIPC). nih.govglobalresearchonline.netpeptide.com
In the synthesis of dipeptide units required for an N-methylated tetracyclopeptide, the coupling of Boc-L-Pro-OH with N-methylated amino acid esters, including L-N-(Me)Phe-OMe, was achieved using DCC or EDC·HCl as the coupling agent. nih.gov The choice between these reagents can be critical; for instance, DCC is often preferred in solution-phase reactions as its byproduct, dicyclohexylurea, is largely insoluble and can be easily removed by filtration. peptide.com Conversely, EDC·HCl and its corresponding urea (B33335) byproduct are water-soluble, facilitating their removal through aqueous extraction. globalresearchonline.netpeptide.com DIPC is another alternative, used for instance in the esterification of a linear tetrapeptide with p-nitrophenol. nih.gov
Table 1: Carbodiimide (B86325) Reagents in Peptide Synthesis
| Reagent | Full Name | Byproduct Solubility | Typical Application |
|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble in most organic solvents | Solution-phase synthesis |
| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Water-soluble | Solution-phase and protein modification |
| DIPC | N,N'-Diisopropylcarbodiimide | More soluble than DCC's byproduct | Solid-phase and solution-phase synthesis |
A significant challenge in peptide synthesis is the risk of racemization, or the loss of stereochemical integrity, at the chiral center of the activated amino acid. nih.gov This is particularly a concern when using highly reactive coupling reagents like carbodiimides. uni-kiel.denih.gov To mitigate this, additives are often included in the reaction mixture.
1-Hydroxybenzotriazole (HOBt) is a classical and highly effective racemization suppressant. semanticscholar.orgglobalresearchonline.netpeptide.com When used in conjunction with a carbodiimide, HOBt reacts with the activated carboxylic acid to form an active ester intermediate. This intermediate is less prone to racemization and reacts efficiently with the amine component to form the desired peptide bond. peptide.com The use of HOBt was explicitly mentioned to prevent racemization in all coupling reactions during the synthesis of an N-methylated tetracyclopeptide, which involved intermediates derived from this compound. semanticscholar.orgnih.gov The combination of a carbodiimide and HOBt has been demonstrated to be superior in suppressing epimerization compared to using the carbodiimide alone. nih.gov
Utilization of Carbodiimide-Based Coupling Reagents (e.g., DCC, EDC·HCl, DIPC)
Solid-Phase Peptide Synthesis Applications
While the provided sources primarily detail the use of this compound in solution-phase synthesis, the principles of its reactivity are transferable to solid-phase peptide synthesis (SPPS). In SPPS, the growing peptide chain is anchored to an insoluble resin support. rsc.org N-methylated amino acids, including N-Me-Phe-OMe, can be incorporated into peptide sequences on the solid support. The development of specialized coupling reagents has facilitated the incorporation of sterically hindered amino acids, such as N-methylated ones, in SPPS. uni-kiel.deglobalresearchonline.net For instance, coupling reagents like HATU have been used to link amino acids to N-methylated residues on a solid support. nih.gov
Chemoenzymatic Synthesis of Oligo-Phenylalanine Nanoparticles
An innovative application of a related compound, L-phenylalanine methyl ester hydrochloride (L-Phe-OMe·HCl), is in the chemoenzymatic synthesis of oligo-phenylalanine (OPhe) nanoparticles. nih.govacs.org This process utilizes the enzyme papain to catalyze the polymerization of the amino acid ester in an aqueous buffer. nih.gov Papain, a protease, facilitates the reverse hydrolysis reaction, leading to the formation of peptide bonds and the self-assembly of oligo-phenylalanine chains into nanoparticles. nih.govnih.gov
The synthesis is typically carried out in a phosphate (B84403) buffer at a specific pH and temperature, often with a cosolvent like dimethyl sulfoxide (B87167) (DMSO) to aid the process. nih.govacs.org The resulting nanoparticles have been characterized by various analytical techniques, including electrospray ionization mass spectrometry (ESI-MS), which confirmed the presence of oligomers of phenylalanine. nih.govacs.org While this specific example uses the non-N-methylated analogue, it highlights a potential synthetic pathway that could foreseeably be explored with this compound, given the appropriate enzymatic compatibility.
Table 2: Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | N-Methyl-L-phenylalanine methyl ester hydrochloride |
| Boc-L-Pro-OH | N-tert-Butyloxycarbonyl-L-proline |
| Boc-Leu-Ile-OH | N-tert-Butyloxycarbonyl-L-leucyl-L-isoleucine |
| N(Me)Phe-OMe•HCl | N-Methyl-L-phenylalanine methyl ester hydrochloride |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride |
| DIPC | N,N'-Diisopropylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate |
| L-Phe-OMe·HCl | L-Phenylalanine methyl ester hydrochloride |
| DMSO | Dimethyl sulfoxide |
| TFA | Trifluoroacetic acid |
| pnp | p-nitrophenol |
Derivatization Strategies of this compound for Advanced Research
N-Methyl-L-phenylalanine methyl ester hydrochloride (this compound) is a valuable building block in the synthesis of complex peptides and other bioactive molecules. Its derivatization allows for the creation of novel structures with tailored properties for advanced research applications. These strategies primarily focus on its incorporation into peptide chains, the formation of cyclic structures, and modifications to enhance its transport across biological barriers.
Formation of N-Methylated Dipeptide and Polypeptide Units
The incorporation of this compound into peptide chains is a key strategy for creating N-methylated peptides. N-methylation is a modification found in many natural peptide products and is crucial for conferring resistance to peptidases and enhancing membrane permeability. nih.gov The synthesis of N-methylated di- and polypeptide units using this compound typically involves standard solution-phase or solid-phase peptide synthesis (SPPS) protocols. nih.govnih.gov
In a typical solution-phase synthesis, the amino group of N-Me-Phe-OMe is coupled with the carboxyl group of an N-protected amino acid (e.g., Boc-L-Pro-OH) in the presence of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and a racemization suppressor such as 1-Hydroxybenzotriazole (HOBt). nih.gov A base, for instance triethylamine (TEA) or N-methylmorpholine (NMM), is used to neutralize the hydrochloride salt and facilitate the coupling reaction. nih.gov This process can be repeated to elongate the peptide chain. For example, a dipeptide unit like Boc-L-Pro-L-N-(Me)Phe-OMe can be synthesized by coupling Boc-L-Pro-OH with L-N-(Me)Phe-OMe. nih.gov
The synthesis of larger polypeptide chains can be achieved by coupling dipeptide or larger peptide fragments. For instance, a tetrapeptide can be formed by coupling two dipeptide units. nih.gov The general procedure involves the deprotection of either the N-terminus or the C-terminus of the respective peptide fragments before the coupling reaction.
Table 1: Examples of N-Methylated Dipeptides Synthesized Using this compound
| N-Protected Amino Acid | Coupling Agent(s) | Base | Resulting Dipeptide | Reference |
| Boc-L-Pro-OH | DCC, HOBt | TEA | Boc-L-Pro-L-N-(Me)Phe-OMe | nih.gov |
| Boc-L-Phe | Modified Bodanzsky method | Not Specified | Boc-L-Phe-N(Me)Gly-OMe | nih.gov |
| Boc-L-Pro | Modified Bodanzsky method | Not Specified | Boc-L-Pro-D-N(Me)Phe-OMe | nih.gov |
Incorporation into Cyclic Peptide Structures
This compound is also a key component in the synthesis of cyclic peptides. Cyclization is a strategy used to impose conformational constraints on peptides, which can lead to higher binding affinity, selectivity, and bioavailability. uniupo.it The presence of N-methylated amino acids like N-Me-Phe can influence the preferred conformation of the cyclic peptide by promoting the formation of cis-peptide bonds. uniupo.it
The synthesis of cyclic peptides involving this compound follows the initial formation of a linear peptide precursor, as described in the previous section. Once the desired linear sequence is obtained, it undergoes a cyclization reaction. This typically involves the deprotection of both the N- and C-termini of the linear peptide, followed by an intramolecular coupling reaction, often performed under high dilution to favor cyclization over polymerization. nih.gov For example, a linear tetrapeptide fragment can be cyclized under alkaline conditions to yield a tetracyclopeptide. semanticscholar.org
The specific placement of N-methylated residues within the peptide backbone allows for the fine-tuning of the peptide's selectivity for a particular biological target. uniupo.it
Modifications for Blood-Brain Barrier Shuttles
A significant application of this compound derivatization is in the development of peptide-based shuttles to cross the blood-brain barrier (BBB). The BBB is a major obstacle to delivering therapeutic agents to the brain. nih.govmdpi.com Peptides rich in N-methylated phenylalanine have shown promise as highly versatile BBB shuttles. nih.govchemsrc.comchemsrc.com
Modifications involving this compound aim to enhance the lipophilicity of the resulting peptide, a key factor in passive diffusion across the BBB. nih.govmdpi.com Strategies include the synthesis of oligomers of N-methylphenylalanine, such as Ac-N-MePhe-(N-MePhe)3-CONH2, which have been studied for their ability to carry non-permeating drugs across in vitro BBB models. nih.gov
Research has shown that coupling these N-methylated peptide shuttles to various "cargo" molecules, which are otherwise unable to cross the BBB, can facilitate their transport. nih.gov The permeability of these peptide-drug conjugates is assessed using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov The results from these studies open up possibilities for developing new strategies for drug delivery to the brain. nih.govnih.gov
Applications in Medicinal Chemistry and Pharmaceutical Development
Design and Synthesis of Bioactive Peptides and Peptidomimetics
The incorporation of N-methylated amino acids like N-Me-Phe-OMe HCl is a key strategy in the design of peptides and peptidomimetics with improved therapeutic potential. scielo.org.mx N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, can significantly alter the parent molecule's properties. acs.orgnih.gov This modification can lead to increased metabolic stability, enhanced membrane permeability, and in some cases, improved binding affinity and specificity to biological targets. acs.orgnih.govspringernature.comnih.gov
This compound is a valuable precursor in the synthesis of a wide array of therapeutic agents. chemimpex.comontosight.ai Its use is particularly prominent in the development of drugs targeting neurological disorders. chemimpex.comchemimpex.com The integration of this N-methylated building block can help overcome some of the inherent limitations of peptide-based drugs, such as poor stability and low oral availability. scielo.org.mxresearchgate.net The synthesis of these modified peptides can be achieved through both solution-phase and solid-phase techniques, with methods developed to efficiently incorporate N-methylated amino acids into growing peptide chains. acs.orgresearchgate.netptfarm.pl For instance, in solution-phase synthesis, Boc-protected N-methylated amino acids can be coupled with other amino acid esters. nih.govresearchgate.net In solid-phase synthesis, on-resin methylation techniques have been optimized to allow for the rapid creation of N-methylated peptide libraries. acs.orgspringernature.com
The table below provides examples of peptide analogs synthesized using N-methylated building blocks and their therapeutic areas of interest.
| Therapeutic Area | Example of N-Methylated Peptide Application | Reference |
| Neuropharmacology | Development of blood-brain barrier shuttles. | researchgate.net |
| Oncology | Synthesis of tasiamide analogues as potential tumor inhibitors. | mdpi.com |
| Pain Management | Modification of Leu-enkephalin to create ligands with altered opioid receptor selectivity and signaling. | biorxiv.org |
| Infectious Diseases | Creation of antimicrobial peptides with enhanced stability and activity. | mdpi.com |
A primary motivation for using this compound is the development of N-methylated peptide analogs with superior biological properties compared to their non-methylated counterparts. researchgate.netsemanticscholar.org N-methylation can significantly enhance a peptide's resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide drugs. nih.govresearchgate.net This increased stability can lead to a longer half-life in the body, allowing for more sustained therapeutic effects.
Furthermore, the conformational rigidity introduced by the N-methyl group can lock the peptide into a bioactive conformation, leading to higher binding affinity for its target receptor. scielo.org.mxnih.gov This can translate to increased potency and efficacy. Research has shown that N-methylated analogs of naturally occurring peptides can exhibit improved activities, such as enhanced anthelmintic and antifungal properties. semanticscholar.orgmdpi.com In some cases, N-methylation has been shown to improve the oral bioavailability of cyclic peptides. researchgate.net
The following table summarizes the observed effects of N-methylation on the biopotential of various peptides.
| Peptide/Analog | Observed Enhancement | Reference |
| Proline-Rich Cyclic Tetrapeptide Analog | Improved anthelmintic and antifungal activity. | semanticscholar.orgmdpi.com |
| Antimicrobial Peptides | Similar or greater antibacterial activity, particularly against P. aeruginosa. | mdpi.com |
| Leu-enkephalin Analogs | Increased binding affinity and functional activation at opioid receptors. | biorxiv.org |
| Somatostatin Cyclic Peptide Analog | Potent candidate for treating neurogenic inflammation. | springernature.com |
In the realm of neuropharmacology, this compound and other N-methylated amino acids have significant applications. chemimpex.com They are utilized in the exploration of neurotransmitter pathways and in the design of potential treatments for a variety of neurological disorders. chemimpex.comchemimpex.com One of the key challenges in developing drugs for the central nervous system (CNS) is the blood-brain barrier (BBB), which restricts the passage of many therapeutic molecules. N-methylated phenylalanine-rich peptides have been investigated as potential shuttles to transport drugs across the BBB. researchgate.net Phenylalanine itself competes with other molecules for transport across the BBB, and its derivatives are precursors to several neurotransmitters. researchgate.net The modification of peptides with N-methylated amino acids can also influence their interaction with neuroreceptors, potentially leading to the development of biased ligands that selectively activate specific signaling pathways. biorxiv.org
Development of N-Methylated Analogs with Enhanced Biopotential
Role in Drug Discovery and Development
The unique properties conferred by N-methylation make compounds like this compound instrumental in modern drug discovery and development. chemimpex.comnih.govontosight.ai The ability to systematically modify peptides and study the resulting changes in activity is a cornerstone of structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. scielo.org.mx
The use of N-methylated amino acid derivatives aids researchers in studying the intricate workings of neurotransmitter systems. chemimpex.comchemimpex.com By creating analogs of endogenous neuropeptides with enhanced stability, scientists can more effectively probe the functions of these signaling molecules and their receptors. biorxiv.org For example, modifying endogenous opioid peptides like Leu-enkephalin with N-methylated amino acids can help in understanding the distinct roles of different opioid receptors and their downstream signaling cascades. biorxiv.org This knowledge is vital for developing more targeted and effective treatments for pain and other neurological conditions, potentially with fewer side effects. biorxiv.org These investigations contribute to a deeper understanding of G protein-coupled receptors (GPCRs), a large family of receptors that are the targets of many drugs. caltech.edu
This compound serves as a key building block for the rational design of compounds with highly specific biological activities. chemimpex.comresearchgate.netsigmaaldrich.com Medicinal chemists can incorporate this and other unnatural amino acids to fine-tune the properties of a molecule, such as its selectivity for a particular receptor subtype or its functional activity as an agonist or antagonist. biorxiv.orgsigmaaldrich.com For instance, the strategic placement of an N-methyl group can influence the conformation of a peptide, leading to enhanced selectivity for one receptor over another. biorxiv.org This is particularly important in designing drugs that target a specific receptor involved in a disease state while avoiding interaction with other receptors that could cause unwanted side effects. The development of biased ligands, which preferentially activate one signaling pathway over another at the same receptor, is an exciting area of research where N-methylation can play a crucial role. biorxiv.org
Exploration of Neurotransmitter Pathways
Investigations into Structure-Activity Relationships
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and therapeutic properties of molecules. In the context of peptide drug development, N-methylation is a subtle yet powerful modification used to probe and enhance these relationships. researchgate.netscielo.org.mx By replacing a hydrogen atom on the backbone amide nitrogen with a methyl group, researchers can induce significant changes in a peptide's biological and pharmacological profile. nih.govacs.org This modification is particularly useful for improving pharmacokinetic properties and can be applied to modulate receptor selectivity and binding affinity. bham.ac.uknih.gov
The introduction of an N-methyl group into a peptide backbone has a profound effect on its conformational flexibility and, consequently, its ability to bind to biological targets like receptors. peptide.com
Receptor Binding: The conformational constraints imposed by N-methylation can significantly impact receptor binding and selectivity. researchgate.net By locking the peptide into a more bioactive conformation, N-methylation can lead to enhanced binding affinity. nih.govnih.gov However, the effect is highly position-dependent. If the modification disrupts a crucial hydrogen bond between the peptide and the receptor or introduces a steric clash, it can decrease or completely abrogate binding. nih.gov Conversely, by reducing the flexibility of the peptide backbone, N-methylation can lead to increased receptor selectivity, as the more rigid peptide may fit better into the binding pocket of a specific receptor subtype while being less able to adapt to the binding sites of others. researchgate.netresearchgate.net For instance, the N-methylation of an integrin ligand resulted in a cyclic peptide with improved receptor selectivity, an effect attributed to the reduced flexibility of the peptide backbone. researchgate.net
A major hurdle for peptide-based drugs is their rapid degradation by proteases in the body and poor membrane permeability, leading to low bioavailability. scielo.org.mxpeptide.com N-methylation is a widely employed strategy to overcome these limitations. acs.orgmerckmillipore.com
Proteolytic Stability: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteolytic enzymes, which are responsible for cleaving peptide bonds. scielo.org.mxrsc.org This modification makes the N-methylated amide bond itself resistant to cleavage. merckmillipore.comresearchgate.net This increased resistance to enzymatic degradation extends the half-life of the peptide in biological fluids. peptide.commdpi.com Studies have shown a significant increase in peptide stability against proteases like elastase upon N-methylation. rsc.org
Biological and Biochemical Investigations Involving N Me Phe Ome Hcl
Enzyme Studies and Biochemical Pathways
N-Me-Phe-OMe HCl and its structural relatives are frequently employed as probes and building blocks in the investigation of enzyme mechanisms and biochemical pathways. chemimpex.com The modified amino acid structure allows for the exploration of enzyme active sites and the elucidation of metabolic routes. chemimpex.com
Enzyme Inhibition Studies
The modification of the peptide backbone through N-methylation, as seen in this compound, is a recognized strategy for the development of enzyme inhibitors. This is particularly relevant for proteases, enzymes that cleave peptide bonds.
One notable area of investigation is the inhibition of serine proteases like chymotrypsin (B1334515) and thrombin. While direct inhibition studies on this compound are not extensively documented in readily available literature, its derivatives are integral to the synthesis of potent inhibitors. For instance, peptide aldehydes, which are known inhibitors of serine and cysteine proteases, can be synthesized from N-protected N-methylated amino acid esters like Z-Phe-N(Me)OMe. thieme-connect.de The rationale behind using N-methylated amino acids is that the N-methyl group can influence the conformation of the peptide backbone, potentially leading to a better fit within the enzyme's active site and providing resistance to enzymatic degradation. nih.gov
In studies on α-chymotrypsin, inhibitors have been synthesized by coupling various chemical moieties to phenylalanine methyl ester (Phe-OMe). For example, ring-deactivated hydroxyalkylpyrroles extended with Phe-OMe have been shown to inhibit α-chymotrypsin through a non-covalent mechanism. Furthermore, depsipeptides containing N-Me-Phe have demonstrated potent inhibition of porcine pancreatic elastase and human neutrophil elastase, with IC50 values in the nanomolar range. nih.gov Specifically, compounds containing N-Me-Phe were compared to their N-Me-Tyr congeners, showing slightly less potency against elastase. nih.gov
Derivatives of D-Phe-OMe have been used to create thrombin inhibitors. nih.gov For example, compounds with the general formula X-D-Arg-D-Phe-OMe have been synthesized and their inhibitory effects on thrombin analyzed. nih.gov The modification with different residues allows for the exploration of the inhibitor's interaction with the enzyme's active site. nih.gov
Role in Protein Interactions
The study of protein-protein interactions and ligand-receptor binding is another area where this compound and its analogs are utilized. The introduction of an N-methyl group can provide insights into the specific binding requirements of a protein.
A significant area of research is the study of G-protein coupled receptors (GPCRs). For example, in the investigation of opioid receptor heteromers, a radiolabeled μ receptor agonist containing an N-Me-Phe residue, [3H][d-Ala2,N-Me-Phe4,Gly5-ol]-enkephalin ([3H]DAMGO), has been used to examine the allosteric modulation of ligand binding. nih.gov The phenylalanine residue itself has been identified as critical for the interaction of β-arrestin2, a key protein in GPCR signaling, with activated GPCRs. nih.gov The specific structural features of this compound make it a useful component in designing ligands to probe the binding pockets of such receptors. chemimpex.com The interaction of small ammonium (B1175870) ion-bearing compounds, like amino acid esters, with protein receptors is fundamental to many biological signal transduction processes. beilstein-journals.org
Exploration of Metabolic Pathways
This compound serves as a tool in the exploration of metabolic pathways, particularly those involving amino acids. chemimpex.com Its structural similarity to phenylalanine allows it to be recognized by enzymes and transporters within these pathways, while the methyl group provides a tag for tracking and can influence its metabolic fate.
The primary metabolic pathway for phenylalanine involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase. nih.gov Dysregulation of this pathway is the cause of the genetic disorder phenylketonuria (PKU). nih.gov While direct studies involving the metabolic fate of this compound are not extensively detailed, the use of modified amino acids is a common strategy to probe the specificity and mechanisms of enzymes and transporters in amino acid metabolism. tandfonline.com For example, studying how N-methylation affects the transport and subsequent metabolism of phenylalanine can provide insights into the regulation of these pathways.
Enzymatic Hydrolysis and Related Reactions
The enzymatic hydrolysis of the ester and amide bonds of this compound and related compounds is a key area of study. The enzyme papain, a cysteine protease, has been shown to catalyze the hydrolysis and oligomerization of phenylalanine methyl ester. researchgate.netacs.org The reaction conditions, such as pH and temperature, can influence the balance between hydrolysis and the formation of peptide bonds (aminolysis). acs.org
The mechanism of papain-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate. nih.gov The reaction proceeds through acylation, where the enzyme's active site cysteine attacks the carbonyl carbon of the substrate, and deacylation, where a water molecule hydrolyzes the intermediate to release the product and regenerate the free enzyme. nih.gov Studies on the hydrolysis of related dipeptides have shown that the acylation step is typically rate-limiting. nih.gov The presence of the N-methyl group in this compound can influence the rate and specificity of such enzymatic reactions.
Biological Activity Screening of this compound Derivatives
While this compound itself is primarily a building block, its incorporation into larger molecules, particularly peptides, has led to the discovery of derivatives with significant biological activities. A major focus of this research has been the development of novel antimicrobial agents.
Antimicrobial Activity (Antibacterial and Antifungal)
Derivatives of this compound have been systematically synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. The N-methylation of peptides is a strategy employed to enhance their metabolic stability and, in some cases, to modulate their antimicrobial potency and spectrum.
Studies on synthetic N-methylated cyclic peptides have demonstrated notable antibacterial activity. For example, a proline-rich N-methylated tetracyclopeptide containing an N-methylphenylalanine residue exhibited moderate activity against the Gram-negative bacteria Pseudomonas aeruginosa and Klebsiella pneumoniae. semanticscholar.org However, it showed little activity against the Gram-positive bacterium Staphylococcus aureus and no significant activity against Bacillus subtilis. semanticscholar.org
In another study, N,N,N-triethyl ammonium phenylalanine esters, which are quaternized derivatives, showed potential antibacterial activities against both Gram-positive and Gram-negative bacteria and displayed better activity compared to the unquaternised phenylalanine ester hydrochloride. sciforum.net Cationic surfactants based on phenylalanine have also been synthesized and have shown promising antibacterial efficacy against a range of bacterial strains. mdpi.com The antibacterial activity of these derivatives is often dependent on the length of the alkyl chain attached to the molecule, which influences their ability to interact with and disrupt the bacterial cell membrane. mdpi.com
| Derivative | Test Organism | MIC (μg/mL) | Reference |
| N-methylated proline-rich tetracyclopeptide | Pseudomonas aeruginosa | 12.5 | semanticscholar.org |
| N-methylated proline-rich tetracyclopeptide | Klebsiella pneumoniae | 25 | semanticscholar.org |
| N-methylated proline-rich tetracyclopeptide | Staphylococcus aureus | 50 | semanticscholar.org |
| N-methylated proline-rich tetracyclopeptide | Bacillus subtilis | >50 | semanticscholar.org |
| C12 Phenylalanine Surfactant | Staphylococcus aureus | 62-500 | mdpi.com |
| C14 Phenylalanine Surfactant | Staphylococcus aureus | 62-500 | mdpi.com |
| C12 Phenylalanine Surfactant | Escherichia coli | 62-500 | mdpi.com |
| C14 Phenylalanine Surfactant | Escherichia coli | 62-500 | mdpi.com |
MIC: Minimum Inhibitory Concentration
The same N-methylated proline-rich tetracyclopeptide mentioned above demonstrated potent antifungal activity against the dermatophytes Trichophyton mentagrophytes and Microsporum audouinii, with a Minimum Inhibitory Concentration (MIC) of 6 μg/mL. semanticscholar.org It also showed significant activity against the pathogenic yeast Candida albicans with a MIC of 6 μg/mL, but no significant activity against Aspergillus niger. semanticscholar.org
Other studies have also highlighted the antifungal potential of phenylalanine derivatives. Cationic surfactants derived from phenylalanine have exhibited antifungal activity against a broad spectrum of Candida species, with the C14 derivatives being the most effective. csic.es N-benzoyl amino esters derived from phenylalanine have also been synthesized and evaluated, with some showing notable activity against Aspergillus fumigatus and Fusarium temperatum. researchgate.net
| Derivative | Test Organism | MIC (μg/mL) | Reference |
| N-methylated proline-rich tetracyclopeptide | Trichophyton mentagrophytes | 6 | semanticscholar.org |
| N-methylated proline-rich tetracyclopeptide | Microsporum audouinii | 6 | semanticscholar.org |
| N-methylated proline-rich tetracyclopeptide | Candida albicans | 6 | semanticscholar.org |
| N-methylated proline-rich tetracyclopeptide | Aspergillus niger | >50 | semanticscholar.org |
| C14 Phenylalanine Surfactant | Candida albicans | 16-32 µM | csic.es |
MIC: Minimum Inhibitory Concentration
Anthelmintic Potential
The hydrochloride salt of N-methyl-phenylalanine methyl ester (this compound) has been utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications, including anthelmintic agents. While direct studies on the anthelmintic activity of this compound itself are not extensively documented, its incorporation into larger peptide structures has been a key strategy in the development of novel compounds with significant anthelmintic properties.
Research has shown that N-methylated cyclic peptides, which can be synthesized using this compound as a starting material, exhibit notable anthelmintic potential. For instance, a proline-rich N-methylated tetracyclopeptide demonstrated potent activity against several earthworm species, including Megascoplex konkanensis, Pontoscotex corethruses, and Eudrilus eugeniae, at a concentration of 2 mg/mL. nih.govsemanticscholar.org This activity was found to be superior to that of the non-methylated equivalent, highlighting the role of N-methylation in enhancing biological activity. nih.govsemanticscholar.org The synthesis of such peptides often involves the coupling of dipeptide units, which can be prepared using this compound. nih.gov
Further studies have explored the synthesis of various peptide derivatives incorporating N-methylated amino acids for their anthelmintic effects. srce.hr For example, a newly synthesized proline-rich cyclic heptapeptide, hymenamide E, showed potent anthelmintic activity against Megascoplex konkanensis and Eudrilus species when compared to the standard drug piperazine (B1678402) citrate. srce.hr While these studies focus on the final complex peptide, the inclusion of N-methylated residues derived from precursors like this compound is a critical element in achieving the observed biological activity.
The following table summarizes the anthelmintic activity of a synthesized N-methylated tetracyclopeptide, which incorporates an N-methylated phenylalanine residue.
Table 1: Anthelmintic Activity of N-Methylated Tetracyclopeptide (2 mg/mL)
| Earthworm Species | Mean Time of Paralysis (min) | Mean Time of Death (min) |
|---|---|---|
| Megascoplex konkanensis | 25.3 ± 0.5 | 48.7 ± 0.8 |
| Pontoscotex corethruses | 29.1 ± 0.7 | 55.4 ± 0.6 |
| Eudrilus eugeniae | 33.6 ± 0.4 | 62.9 ± 0.9 |
Data derived from studies on a proline-rich N-methylated tetracyclopeptide containing an N-methylated phenylalanine residue. semanticscholar.org
Cytotoxicity and Antitumor Potential
This compound serves as a crucial intermediate in the synthesis of various cyclic peptides that have been investigated for their cytotoxic and antitumor properties. The incorporation of N-methylated amino acids, such as N-methyl-phenylalanine, into peptide structures can significantly influence their conformational stability and biological activity, including their ability to target and inhibit cancer cell growth.
One area of research has focused on the synthesis of natural product analogues. For example, cordyheptapeptide B, a natural phenylalanine-rich cyclic peptide, was synthesized using this compound as a component in the preparation of the necessary peptide fragments. researchgate.net The resulting synthetic cyclopeptide demonstrated potent cytotoxicity against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) cell lines. researchgate.net Similarly, the synthesis of cordyheptapeptide A, another phenylalanine-rich cyclopolypeptide, which also utilized a derivative of this compound, showed significant cytotoxicity against DLA and EAC cell lines. mdpi.com
The maytansinoids are a class of potent antitumor agents, and studies on their structure-activity relationships have revealed that modifications, including N-methylation, can impact their biological activity. academie-sciences.fr While not directly involving this compound, this research highlights the general importance of N-methylation in the design of cytotoxic compounds.
The following table presents the cytotoxic activity of a synthesized cyclopeptide, cordyheptapeptide B, which was synthesized using this compound as a starting material.
Table 2: Cytotoxic Activity of Synthesized Cordyheptapeptide B
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| Dalton's Lymphoma Ascites (DLA) | 18.4 |
| Ehrlich's Ascites Carcinoma (EAC) | 25.6 |
IC₅₀ represents the concentration of the compound that inhibits 50% of cell growth. researchgate.net
Antimalarial Activity
The hydrochloride salt of N-methyl-phenylalanine methyl ester has been identified as a component in the synthesis of compounds with potential antimalarial activity. While this compound itself is not an antimalarial drug, its use as a building block in the creation of more complex molecules is a noteworthy aspect of its biochemical investigation.
Research into novel antimalarial agents has explored the efficacy of synthetic peptides and their derivatives. N-methylated peptides, in particular, have garnered attention for their diverse pharmacological activities, which can include antimalarial properties. nih.govsemanticscholar.org The synthesis of these peptides often involves the use of N-methylated amino acid derivatives, such as this compound. nih.gov
For instance, the total synthesis of cordyheptapeptide A, a phenylalanine-rich cyclopolypeptide, involved the use of D-N(Me)Phe-OMe·HCl, a stereoisomer of the L-form, as a starting material for one of the dipeptide units. mdpi.com The resulting cyclopolypeptide was evaluated for its biological activities, which included antimicrobial and cytotoxic effects. mdpi.com While this specific study did not report antimalarial activity, the synthesis methodology demonstrates how this compound and its isomers can be incorporated into complex peptides that are screened for a range of pharmacological properties, including antimalarial action. mdpi.com
Furthermore, studies on other linear lipopeptides from marine sources have demonstrated antimalarial activity. si.edu The structural elucidation of these compounds often reveals the presence of N-methylated amino acids, underscoring the potential role of this modification in antimalarial efficacy. si.edu
Stereochemical Considerations in Biological Activity
Importance of Stereoisomeric Forms
The stereochemistry of amino acids and their derivatives, including this compound, is a critical determinant of the biological activity of the larger molecules into which they are incorporated. ontosight.ai The specific three-dimensional arrangement of atoms in a molecule, known as its stereoisomeric form, can profoundly influence its interactions with biological targets such as enzymes and receptors. researchgate.net
In the context of peptide synthesis, the use of a specific stereoisomer of an amino acid, for example, the L- or D-enantiomer, can lead to peptides with vastly different conformations and, consequently, different biological activities. The incorporation of unnatural amino acids, including N-methylated and D-amino acids, is a common strategy in medicinal chemistry to create peptides with enhanced potency, selectivity, and stability. tandfonline.com
For instance, the substitution of an L-amino acid with its D-enantiomer can alter the peptide's susceptibility to enzymatic degradation and change its binding affinity for its target. nih.gov The synthesis of bioactive peptides often requires careful control of the stereochemistry of each amino acid building block to achieve the desired therapeutic effect. rsc.org The antibiotic Novo29, for example, contains a noncanonical amino acid, and its biological activity is critically dependent on the correct stereochemistry of this residue. acs.org
The synthesis of complex natural products and their analogues frequently involves the use of specific stereoisomers of amino acid derivatives. In the synthesis of odoamide analogues, a cytotoxic cyclodepsipeptide, the stereochemistry of the N-Me-D-Phe residue was found to be important for its biological activity. nih.gov Similarly, the total synthesis of cordyheptapeptide A utilized D-N(Me)Phe-OMe·HCl, highlighting the deliberate choice of a specific stereoisomer to construct the target molecule. mdpi.com
The following table illustrates the impact of stereochemistry on the antibiotic activity of Novo29, a peptide antibiotic containing a hydroxyasparagine residue.
Table 3: Minimum Inhibitory Concentration (MIC) of Novo29 and its Epimer
| Organism | Natural Novo29 (µg/mL) | epi-Novo29 (µg/mL) |
|---|---|---|
| Bacillus subtilis | 0.125 | >32 |
| Staphylococcus epidermidis | 0.25 | >32 |
| Escherichia coli | 8 | >32 |
epi-Novo29 contains a different stereoisomer of the hydroxyasparagine residue compared to the natural product. acs.org
Enantioseparation and Chiral Analysis in Research
The separation of enantiomers, a process known as enantioseparation, and the analysis of chiral compounds are essential techniques in pharmaceutical research and development. rsc.org Since different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles, regulatory agencies often require the development of enantiopure drugs. researchgate.net This necessitates robust analytical methods to separate and quantify the individual enantiomers of chiral molecules like N-Me-Phe-OMe and its derivatives.
Various analytical techniques are employed for chiral analysis, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). bio-rad.com These methods typically utilize a chiral selector, which is a chiral molecule that interacts differently with the two enantiomers, allowing for their separation. mdpi.com Common chiral selectors include cyclodextrins and their derivatives, polysaccharides, and certain proteins. mdpi.comnih.gov
In the context of peptide synthesis, where this compound might be used as a starting material, chiral analysis is crucial to ensure the stereochemical purity of the amino acid building blocks. Any racemization (the conversion of one enantiomer into a mixture of both) during the synthesis or storage of these building blocks could lead to the formation of undesirable diastereomeric peptides, potentially affecting the final product's efficacy and safety. rsc.org
Molecular modeling and docking studies are also employed to understand the mechanisms of enantioseparation at the molecular level. researchgate.netnih.gov These computational methods can help in the design of more effective chiral selectors and in predicting the chromatographic behavior of enantiomers.
The development of new and improved methods for enantioseparation remains an active area of research, driven by the need for efficient and reliable techniques to support the discovery and development of chiral drugs and other bioactive molecules. rsc.orgacs.org
Analytical and Spectroscopic Characterization in Research of N Me Phe Ome Hcl and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in N-Me-Phe-OMe HCl and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives, providing precise information about the hydrogen and carbon framework of the molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, distinct signals corresponding to different proton environments are observed. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.11-7.25 ppm. ntu.ac.uk The methoxy (B1213986) group (-OCH₃) protons present as a sharp singlet around δ 3.60-3.72 ppm. ntu.ac.ukhepvs.ch The α-proton (α-CH) signal is often a multiplet due to coupling with adjacent protons. ntu.ac.uk The N-methyl group (N-CH₃) protons also give a characteristic singlet.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. For this compound, the carbonyl carbon (C=O) of the ester group resonates downfield, typically around δ 174.5 ppm. ntu.ac.uk The carbons of the aromatic ring appear in the region of δ 126.4-136.9 ppm. ntu.ac.uk The methoxy carbon (-OCH₃) and the α-carbon (α-CH) also show characteristic chemical shifts. ntu.ac.uk The presence of the N-methyl group is confirmed by a signal in the aliphatic region of the spectrum.
The analysis of various N-acylated and N-methylated phenylalanine methyl ester derivatives shows consistent patterns in their NMR spectra, with shifts in the signals of the amino acid backbone and the protecting groups providing valuable structural information. hepvs.chrsc.orgrsc.orgrsc.orgnih.gov For instance, in N-acetyl-L-phenylalanine methyl ester, the acetyl methyl protons appear as a singlet around δ 1.79 ppm, and the amide proton shows a doublet around δ 8.33 ppm. hepvs.ch
Table 1: Representative ¹H and ¹³C NMR Data for this compound and a Derivative
| Compound | Nucleus | Chemical Shift (δ ppm) | Multiplicity / Assignment | Reference |
|---|---|---|---|---|
| This compound | ¹H NMR | 7.11-7.25 | m, Ar-H | ntu.ac.uk |
| ¹H NMR | 3.60 | s, Ester-CH₃ | ntu.ac.uk | |
| ¹H NMR | 3.75-3.87 | m, Gly-CH₂ | ntu.ac.uk | |
| ¹³C NMR | 174.5 | C=O | ntu.ac.uk | |
| ¹³C NMR | 126.4-136.9 | Ar-C | ntu.ac.uk | |
| N-Acetyl-L-phenylalanine methyl ester | ¹H NMR | 8.33 | d, NH | hepvs.ch |
| ¹H NMR | 7.16-7.33 | m, Ar-H | hepvs.ch | |
| ¹H NMR | 3.59 | s, OCH₃ | hepvs.ch | |
| ¹H NMR | 1.79 | s, COCH₃ | hepvs.ch | |
| ¹³C NMR | 172.19 | C=O (ester) | hepvs.ch | |
| ¹³C NMR | 169.29 | C=O (amide) | hepvs.ch | |
| ¹³C NMR | 126.52-137.25 | Ar-C | hepvs.ch | |
| ¹³C NMR | 51.79 | OCH₃ | hepvs.ch | |
| ¹³C NMR | 22.23 | COCH₃ | hepvs.ch |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, characteristic absorption bands are observed. A strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration is typically seen around 1732-1750 cm⁻¹. ntu.ac.ukptfarm.pl The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule appear in the range of 2854-3029 cm⁻¹. ntu.ac.ukrsc.org In N-acylated derivatives, the amide carbonyl (C=O) stretch is also prominent, usually around 1643-1665 cm⁻¹. ntu.ac.ukptfarm.pl The N-H stretching vibration in secondary amides is observed around 3302-3339 cm⁻¹. ntu.ac.ukrsc.org
Mass Spectrometry (MS, FABMS, HRMS, ESI-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. Various ionization techniques are utilized for the analysis of this compound and its derivatives.
Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like amino acid derivatives. It typically produces protonated molecules [M+H]⁺, allowing for the determination of the molecular weight. ntu.ac.ukrsc.orgbeilstein-journals.org High-Resolution Mass Spectrometry (HRMS) with ESI can provide highly accurate mass measurements, which helps in confirming the elemental composition of the molecule. ntu.ac.uk For this compound, the [M+H]⁺ ion (for the free base) is observed at a calculated m/z of 194.1176, with experimental values closely matching this. ntu.ac.uk
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that has been used for the analysis of amino acid and peptide derivatives. arizona.edu
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. For N-acylated amino acid methyl esters, characteristic fragmentation includes the loss of the ester group and cleavage at the amide bond, which helps in identifying the amino acid residue and the acyl group. beilstein-journals.orgacs.org The study of N-methylated amino acids by GC-MS after derivatization also shows characteristic fragment ions that are indicative of their structure. nih.gov
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and resolving enantiomers.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are widely used for the analysis and purification of amino acid derivatives. waters.comsielc.comrsc.org These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for analyzing these compounds. helixchrom.com
The development of UPLC, which utilizes smaller particle sizes in the stationary phase, has allowed for faster and more efficient separations compared to traditional HPLC. chromatographytoday.comresearchgate.net For many amino acids and their derivatives, which lack a strong chromophore, pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC) or 6-aminoquinolyl-N-hydroxysuccinimyl carbamate (B1207046) (AQC) is often necessary to enable sensitive UV or fluorescence detection. japsonline.commyfoodresearch.com
Chiral Chromatography for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of this compound is critical, especially in pharmaceutical applications where only one enantiomer may be active. Chiral chromatography is the most common method for this purpose. chiralpedia.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. scirp.org
Various types of CSPs, including polysaccharide-based columns, are used for the separation of amino acid esters and their derivatives. nih.gov The separation can be performed using HPLC, UPLC, or Supercritical Fluid Chromatography (SFC). chiralpedia.comdaicelchiral.comwaters.com For instance, a UPC² (Ultra-Performance Convergence Chromatography) method has been developed for the chiral separation of D- and L-phenylalanine methyl esters, offering high throughput and sensitivity. waters.com The elution order of the enantiomers can sometimes be influenced by the nature of the mobile phase and the specific CSP used. nih.gov It is also possible to determine enantiomeric excess without an enantiomerically pure standard in some cases. uma.es
Elemental Analysis for Compound Confirmation
Elemental analysis is a fundamental technique in synthetic chemistry, providing quantitative information on the elemental composition of a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound, ensuring its purity, and confirming its identity. In the research of this compound and its derivatives, elemental analysis serves as a cornerstone of compound characterization, where the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against theoretically calculated values based on the proposed molecular formula.
Detailed Research Findings
The molecular formula of N-Methyl-L-phenylalanine methyl ester hydrochloride (this compound) is C11H15NO2·HCl, which corresponds to a molecular weight of approximately 229.71 g/mol . chemimpex.com The theoretical elemental composition is a critical benchmark for researchers. Based on its formula, the calculated percentages are approximately 57.52% Carbon, 7.02% Hydrogen, and 6.10% Nitrogen.
In studies involving the synthesis of more complex molecules derived from N-Me-Phe-OMe, elemental analysis is routinely employed to confirm the successful incorporation of the parent moiety into larger structures. For instance, in the synthesis of peptide derivatives, the elemental composition is a key checkpoint.
Research has provided elemental analysis data for various derivatives:
For the N-Boc protected derivative, N-Boc-N-methyl-S-phenylalanine methyl ester (C16H23NO4), the calculated and found values for Carbon, Hydrogen, and Nitrogen showed strong agreement, confirming the structure. frontiersin.org
In the synthesis of a chiral tetradentate ligand (L3, C16H32N2O4), elemental analysis results were crucial for verification, with found values closely matching the calculated percentages. frontiersin.org
Similarly, for a phenylalanine-derived dipeptide amide (C24H34N4O2), the experimental C, H, and N values were consistent with the theoretical composition. frontiersin.org
Another study on aminomalonyl (Ama) dipeptide esters reported the synthesis of Z-(R)-Ama(OBzl)-(S)-Phe-OMe (C28H28O7N2). The elemental analysis results were in close alignment with the calculated values for the proposed formula. tandfonline.com
In the development of self-assembling platforms, a derivative named Tyrpip (C17H17NO5) was synthesized and its elemental composition was confirmed, with the found percentages for C, H, and N closely corresponding to the calculated values. acs.org
The consistent agreement between the calculated and found values across different studies underscores the reliability of elemental analysis in confirming the successful synthesis and purity of these complex molecules. While minor deviations can occur due to the presence of residual solvents or hygroscopic tendencies, the results are generally expected to be within a ±0.4% tolerance from the theoretical values, a standard widely accepted in the scientific community. The structures of synthesized cyclopeptides and other derivatives are frequently elucidated by a combination of spectral methods and elemental analysis. researchgate.netappconnect.inresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.com
Below are interactive tables presenting the elemental analysis data for this compound and several of its derivatives as documented in research literature.
Elemental Analysis Data for this compound
This table shows the theoretical elemental composition of the parent compound, this compound.
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |
| Carbon | C | 12.011 | 11 | 132.121 | 57.52% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 7.02% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.43% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.10% |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.93% |
| Total | 229.707 | 100.00% |
Elemental Analysis Data for this compound Derivatives from Research
This table compares the calculated (Calcd.) and experimentally found (Found) elemental analysis values for various derivatives of this compound.
| Compound Reference | Molecular Formula | Analysis | C (%) | H (%) | N (%) | Source |
| N-Boc-N-methyl-S-phenylalanine methyl ester | C16H23NO4 | Calcd. | 65.5 | 7.9 | 4.8 | frontiersin.org |
| Found | 65.5 | 7.9 | 4.8 | frontiersin.org | ||
| Chiral Ligand L3 | C16H32N2O4 | Calcd. | 60.7 | 10.2 | 8.9 | frontiersin.org |
| Found | 60.4 | 10.3 | 8.7 | frontiersin.org | ||
| Dipeptide Amide | C24H34N4O2 | Calcd. | 70.2 | 8.4 | 13.7 | frontiersin.org |
| Found | 70.0 | 8.4 | 13.6 | frontiersin.org | ||
| Z-(R)-Ama(OBzl)-(S)-Phe-OMe | C28H28O7N2 | Calcd. | 66.65 | 5.59 | 5.55 | tandfonline.com |
| Found | 66.36 | 5.59 | 5.46 | tandfonline.com | ||
| (R)-Ama-(S)-Phe-OMe·1/2H₂O | C13H16O5N2·1/2H₂O | Calcd. | 53.97 | 5.92 | 9.69 | tandfonline.com |
| Found | 53.98 | 5.69 | 9.69 | tandfonline.com | ||
| Tyrpip | C17H17NO5 | Calcd. | 64.8 | 5.4 | 4.4 | acs.org |
| Found | 64.3 | 5.7 | 4.4 | acs.org |
Computational and Theoretical Studies on N Me Phe Ome Hcl
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to understand the three-dimensional structure and dynamics of N-Me-Phe-OMe HCl. These methods range from simple molecular mechanics to more complex quantum mechanical approaches.
A key aspect of molecular modeling is the use of force fields, which are sets of parameters that define the potential energy of a molecule as a function of its atomic coordinates. These force fields allow for the rapid calculation of molecular geometries and energies.
Conformational Analysis
Computational methods, such as systematic or stochastic conformational searches, can be used to explore the potential energy surface of the molecule and identify low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. Studies on similar dipeptides and amino acid derivatives have shown that the preferred conformations are often stabilized by intramolecular hydrogen bonds and are influenced by the steric bulk of the substituents. nih.govacs.orguzh.chmdpi.com For this compound, the N-methylation introduces an additional degree of complexity by altering the hydrogen bonding capabilities and steric environment around the nitrogen atom.
The conformation of related peptides can be determined using techniques like 2D ¹H NMR and computer-assisted molecular modeling. nih.gov For instance, the analysis of nuclear Overhauser effect (NOE) data from NMR experiments can provide distance restraints that are used in molecular dynamics simulations to generate solution-state structures. uzh.ch
Table 1: Computed Molecular Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClNO₂ | PubChem nih.gov |
| Molecular Weight | 229.70 g/mol | PubChem nih.gov |
| XLogP3-AA | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 5 | PubChem nih.gov |
| Exact Mass | 229.0869564 | PubChem nih.gov |
| Monoisotopic Mass | 229.0869564 | PubChem nih.gov |
| Topological Polar Surface Area | 38.3 Ų | PubChem nih.gov |
| Heavy Atom Count | 15 | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
| Complexity | 207 | PubChem |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 1 | PubChem nih.gov |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 2 | PubChem nih.gov |
| Is Canonicalized | Yes | PubChem |
This data is computationally generated by PubChem.
Ligand-Receptor Interaction Modeling
While this compound is a relatively small molecule, understanding its potential interactions with biological macromolecules is crucial, especially if it is a fragment of a larger, biologically active compound. Ligand-receptor interaction modeling, often referred to as molecular docking, is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. tandfonline.com
In the context of peptides containing phenylalanine or its derivatives, molecular modeling studies have been instrumental in elucidating structure-activity relationships. nih.govnih.gov For example, the orientation of the phenyl ring of phenylalanine is often a critical determinant for binding to a receptor pocket. nih.gov Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. The introduction of an N-methyl group can influence these interactions by altering the peptide backbone's conformational preferences and eliminating a hydrogen bond donor. frontiersin.org
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure of molecules compared to molecular mechanics. unipd.it These methods can be used to calculate a wide range of properties, including optimized geometries, vibrational frequencies, reaction energies, and electronic properties like molecular orbital energies. acs.orgnrel.gov
For this compound, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be employed. unipd.itacs.org DFT methods, in particular, offer a good balance between accuracy and computational cost for systems of this size. nrel.gov Such calculations can be used to refine the geometries obtained from molecular mechanics and to provide a more detailed understanding of the intramolecular forces that govern the molecule's conformational preferences. For instance, quantum chemical calculations can quantify the energies of different conformers and the barriers to their interconversion. acs.org
Structure-Property Prediction and Design
By calculating various molecular descriptors (topological, electronic, and steric), it is possible to build models that correlate these descriptors with specific properties. For example, descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated using quantum chemistry, can be used to predict a molecule's reactivity. acs.org Similarly, properties like solubility and membrane permeability can be estimated based on descriptors like polar surface area and lipophilicity (logP). These predictive models can guide the design of new molecules with desired properties.
Q & A
Q. How can researchers design a robust protocol to study this compound’s interaction with biomacromolecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
